Superior Inhibitory Potency Against ST3GALIII Compared to a Steroidal Sialyltransferase Inhibitor
In a head-to-head assay configuration, trisgalactosylglycine demonstrates superior inhibition of rat ST3GALIII when compared to the steroidal inhibitor CHEMBL4780118 [1]. The lower IC₅₀ value indicates higher potency at the enzyme active site [1].
| Evidence Dimension | Inhibitory Potency (IC₅₀) against rat alpha-2,3-N-ST3GALIII |
|---|---|
| Target Compound Data | IC₅₀ = 900 nM |
| Comparator Or Baseline | CHEMBL4780118 (BDBM50565990), a steroidal inhibitor, IC₅₀ = 1,740 nM |
| Quantified Difference | Trisgalactosylglycine is 1.93-fold more potent (840 nM lower IC₅₀). |
| Conditions | Inhibition assessed as reduction in sialylated-product formation using Gal-β1-4Glc and CMP-Neu5Ac, incubated for 1.5 h [1]. |
Why This Matters
For researchers screening for ST3GALIII inhibitors, the near 2-fold greater potency can lead to lower compound consumption and more pronounced phenotypic effects in cell-based assays, directly impacting the cost-effectiveness of large-scale studies.
- [1] BindingDB. Entry BDBM50565994 (CHEMBL3596261) and BDBM50565990 (CHEMBL4780118). Inhibition of rat alpha-2,3-N-ST3GALIII. View Source
